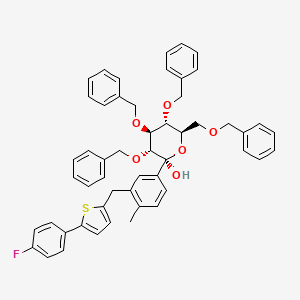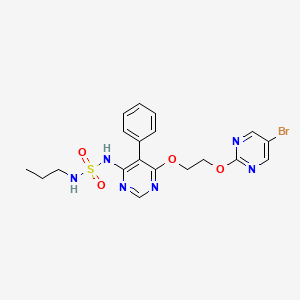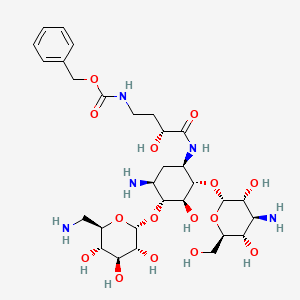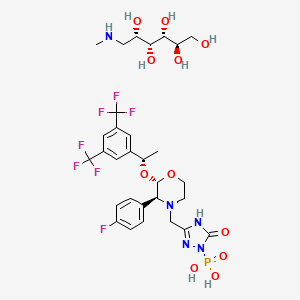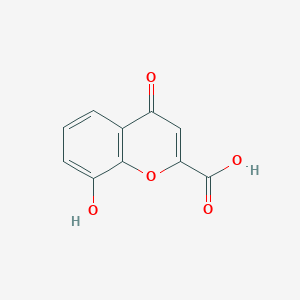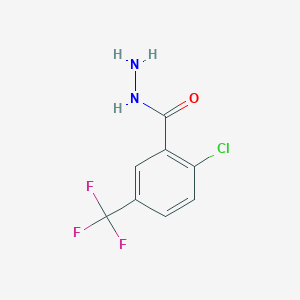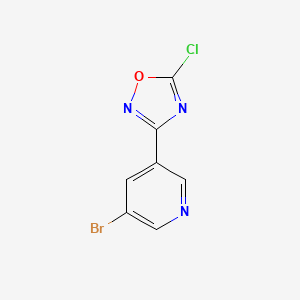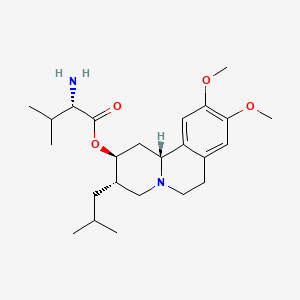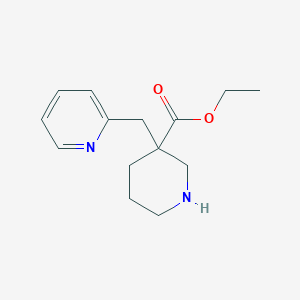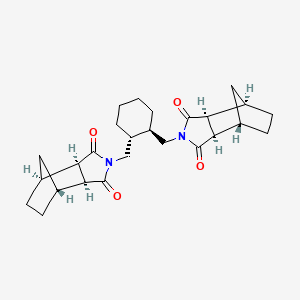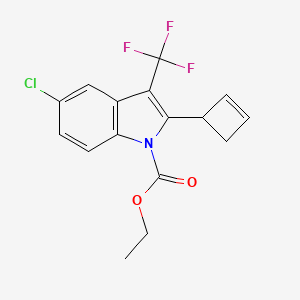
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester typically involves the reaction of 5-chloro-2-oxindole with cyclobutene and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the development of novel drugs targeting specific pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit glycogen synthase kinase-3 beta (GSK-3β), a key enzyme involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-oxindole: A precursor in the synthesis of the target compound.
Trifluoromethylated indoles: Compounds with similar trifluoromethyl groups that exhibit comparable biological activities.
Cyclobutene derivatives: Compounds containing the cyclobutene moiety, which may have similar chemical properties.
Uniqueness
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C16H13ClF3NO2 |
|---|---|
Peso molecular |
343.73 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-cyclobut-2-en-1-yl-3-(trifluoromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-15(22)21-12-7-6-10(17)8-11(12)13(16(18,19)20)14(21)9-4-3-5-9/h3-4,6-9H,2,5H2,1H3 |
Clave InChI |
AHNLTYRZGAIMGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=C1C3CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


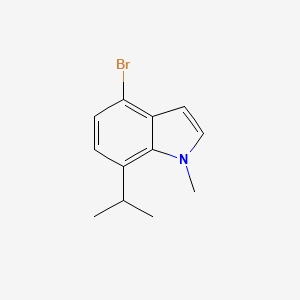
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
